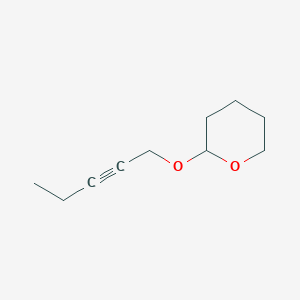
(1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol is an organic compound with the molecular formula C16H16N2O6 It is characterized by the presence of two nitrophenyl groups attached to a butane-1,4-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol typically involves the reaction of 4-nitrobenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the use of a catalytic amount of a base, such as sodium hydroxide, to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Types of Reactions:
Oxidation: The nitro groups in this compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of (1R,4R)-1,4-bis(4-aminophenyl)butane-1,4-diol.
Substitution: Various substituted nitrophenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol is largely dependent on its chemical structure. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
1,4-Cyclohexanedimethanol: A similar diol compound with different substituents, used in polymer production.
1,4-Butanediol: Another diol with a simpler structure, widely used as an industrial solvent and in the production of plastics.
Uniqueness: (1R,4R)-1,4-bis(4-nitrophenyl)butane-1,4-diol is unique due to the presence of nitrophenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for functionalization, making it a valuable intermediate in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C16H16N2O6 |
|---|---|
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
1,4-bis(4-nitrophenyl)butane-1,4-diol |
InChI |
InChI=1S/C16H16N2O6/c19-15(11-1-5-13(6-2-11)17(21)22)9-10-16(20)12-3-7-14(8-4-12)18(23)24/h1-8,15-16,19-20H,9-10H2 |
Clé InChI |
UWHDPSHAHWBHHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CCC(C2=CC=C(C=C2)[N+](=O)[O-])O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















